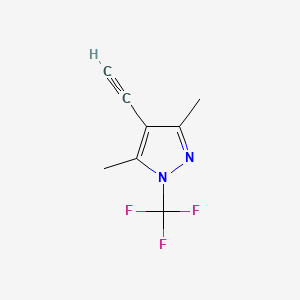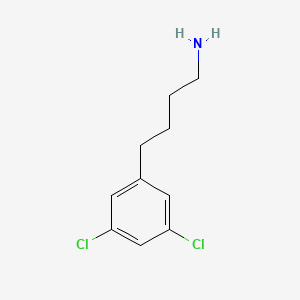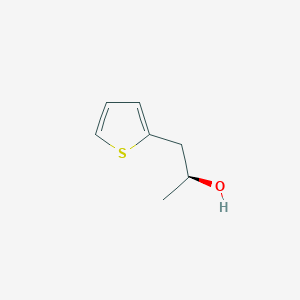
(2S)-1-(thiophen-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(thiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(thiophen-2-yl)propan-2-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of thiophene-2-carbaldehyde with a Grignard reagent such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of (2S)-1-(thiophen-2-yl)propan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.
Substitution: Thionyl chloride for chlorination, tosyl chloride for tosylation.
Major Products
Oxidation: (2S)-1-(thiophen-2-yl)propan-2-one.
Reduction: (2S)-1-(thiophen-2-yl)propane.
Substitution: (2S)-1-(thiophen-2-yl)propan-2-yl chloride or tosylate.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Could be used in the production of materials with specific electronic or optical properties due to the presence of the thiophene ring.
Mechanism of Action
The mechanism by which (2S)-1-(thiophen-2-yl)propan-2-ol exerts its effects would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiophene ring could participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(furan-2-yl)propan-2-ol: Similar structure but with a furan ring instead of a thiophene ring.
(2S)-1-(benzyl)propan-2-ol: Contains a benzene ring instead of a thiophene ring.
(2S)-1-(pyridin-2-yl)propan-2-ol: Features a pyridine ring instead of a thiophene ring.
Uniqueness
(2S)-1-(thiophen-2-yl)propan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness can be exploited in designing molecules with specific functions in pharmaceuticals or materials science.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(2S)-1-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3/t6-/m0/s1 |
InChI Key |
FQOLCQNLKZBNMM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CS1)O |
Canonical SMILES |
CC(CC1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


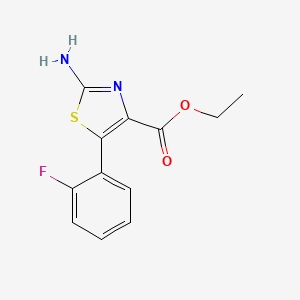
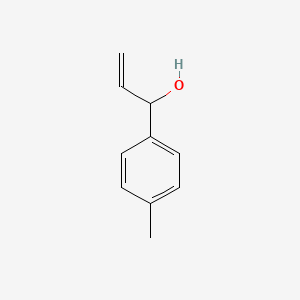
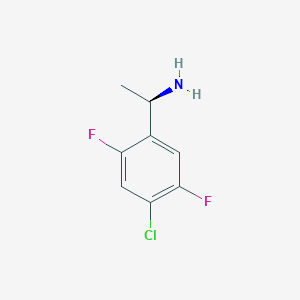
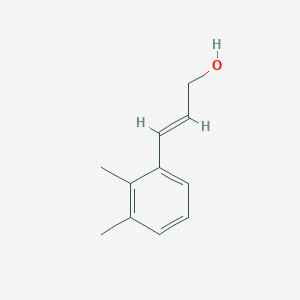
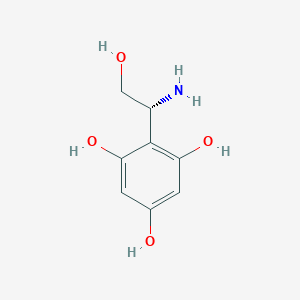

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)


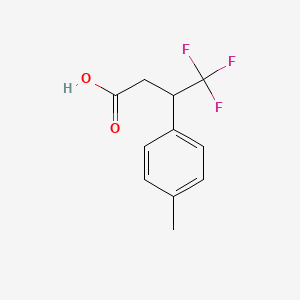

![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
